1-(4-ethylbenzoyl)pyrrolidine-2-carboxylic acid 1-(4-ethylbenzoyl)pyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1032056-89-5
VCID: VC11637123
InChI: InChI=1S/C14H17NO3/c1-2-10-5-7-11(8-6-10)13(16)15-9-3-4-12(15)14(17)18/h5-8,12H,2-4,9H2,1H3,(H,17,18)
SMILES: CCC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)O
Molecular Formula: C14H17NO3
Molecular Weight: 247.29 g/mol

1-(4-ethylbenzoyl)pyrrolidine-2-carboxylic acid

CAS No.: 1032056-89-5

Cat. No.: VC11637123

Molecular Formula: C14H17NO3

Molecular Weight: 247.29 g/mol

* For research use only. Not for human or veterinary use.

1-(4-ethylbenzoyl)pyrrolidine-2-carboxylic acid - 1032056-89-5

Specification

CAS No. 1032056-89-5
Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
IUPAC Name 1-(4-ethylbenzoyl)pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C14H17NO3/c1-2-10-5-7-11(8-6-10)13(16)15-9-3-4-12(15)14(17)18/h5-8,12H,2-4,9H2,1H3,(H,17,18)
Standard InChI Key LNZBVBAFRSDMAX-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)O
Canonical SMILES CCC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)O

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

1-(4-Ethylbenzoyl)pyrrolidine-2-carboxylic acid (C₁₄H₁₇NO₃) features a pyrrolidine ring substituted with a 4-ethylbenzoyl group at N1 and a carboxylic acid moiety at C2. The SMILES string CCC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)O delineates its connectivity, while the InChIKey LNZBVBAFRSDMAX-UHFFFAOYSA-N provides a unique stereochemical identifier . The ethyl group at the para position of the benzoyl ring introduces steric bulk, potentially influencing conformational dynamics and intermolecular interactions.

Predicted Physicochemical Properties

Collision cross-section (CCS) values, derived from ion mobility spectrometry, offer insights into the compound’s gas-phase behavior (Table 1). The [M+H]+ adduct exhibits a CCS of 157.7 Ų, comparable to mid-sized heterocycles, while sodium adducts ([M+Na]+) show increased CCS (167.7 Ų), reflecting adduct-induced structural expansion .

Table 1: Collision Cross-Section Predictions for Key Adducts

Adductm/zCCS (Ų)
[M+H]+248.12813157.7
[M+Na]+270.11007167.7
[M-H]-246.11357158.8

These data suggest moderate molecular rigidity, with anion adducts ([M-H]-) displaying slightly higher CCS than protonated forms, likely due to charge-induced conformational changes .

Synthetic Considerations and Methodological Analogues

StepReagents/ConditionsObjective
1Pd(OAc)₂, 4-ethylbenzoyl chlorideN-Benzoylation of pyrrolidine
2Ag₂CO₃, DMF, 80°CCarboxylic acid-directed C–H activation
3NaOH, MeOH/H₂OEster hydrolysis to free acid

Such approaches align with trends in stereocontrolled synthesis of nitrogen heterocycles, though experimental validation remains necessary .

Biological and Chemical Implications

Structure-Activity Relationship (SAR) Hypotheses

The 4-ethylbenzoyl group may confer lipid membrane permeability, while the carboxylic acid could enable salt bridge formation with biological targets. Comparative analysis with 1-allylpyrrolidine-2-carboxylic acid (CAS: 610299-77-9) – which exhibits enzyme-modulating activity – suggests that acyl substituents critically influence bioactivity. Substituting allyl with ethylbenzoyl may alter target selectivity due to enhanced aromatic interactions.

Computational Modeling Opportunities

Density functional theory (DFT) simulations could map the compound’s lowest-energy conformers, predicting intramolecular hydrogen bonding between the carbonyl oxygen and carboxylic proton. Molecular docking studies against common pharmacological targets (e.g., GPCRs, kinases) may identify potential binding modes, guided by the ethylbenzoyl group’s hydrophobicity.

Future Research Directions

Experimental Priorities

  • Synthesis Optimization: Systematic screening of catalysts (Pd, Cu, Ni) for efficient N-acylation.

  • Crystallographic Characterization: X-ray diffraction to resolve absolute configuration and intermolecular packing.

  • ADMET Profiling: In vitro assays to assess metabolic stability and cytotoxicity.

Theoretical Investigations

  • QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with predicted CCS values.

  • Reaction Mechanism Elucidation: Computational studies on transition states during C–H activation steps .

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